trans-2-Heptenal

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing 2-heptenal involves the aldol condensation of n-valeraldehyde. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide.

Dimerization Reaction: Another method involves the dimerization of n-valeraldehyde using a solid base catalyst.

Industrial Production Methods: In industrial settings, the production of 2-heptenal often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid base catalysts is preferred due to their reusability and lower environmental impact compared to liquid catalysts .

Analyse Des Réactions Chimiques

Reaction with Hydroxyl (OH) Radicals

trans-2-Heptenal reacts with atmospheric OH radicals, a critical pathway for its degradation. Rate coefficients (k) were determined across temperatures (244–374 K) and pressures (23–150 Torr) using pulsed laser photolysis/laser-induced fluorescence (PLP-LIF):

| Temperature (K) | Pressure (Torr) | k (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|

| 298 | 100 | 1.45 ± 0.25 | |

| 374 | 23 | 2.30 ± 0.40 | |

| 244 | 150 | 0.85 ± 0.15 |

The reaction proceeds via H-abstraction from the aldehyde group or addition to the double bond, forming peroxy radicals that decompose into smaller carbonyl compounds .

Ozonolysis (O₃ Reactions)

Ozonolysis of this compound generates carbonyl oxides (Criegee intermediates) and secondary products. Rate constants at 298 K were measured using absolute methods:

| Compound | k (10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| This compound | 2.0 ± 1.0 |

| trans-2-Hexenal* | 1.9 ± 0.5 (reference) |

*Data from Atkinson et al. (2002) .

The similarity in reactivity between C₆–C₉ α,β-unsaturated aldehydes suggests minimal chain-length effects on electron donation to the double bond .

Chlorine (Cl) Atom Reactions

This compound reacts with Cl atoms, relevant in coastal/industrial atmospheres. Rate constants and products were studied using relative methods and FTIR/GC-MS:

| Parameter | Value | Source |

|---|---|---|

| Rate constant (k) | (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | |

| Atmospheric lifetime | ~9 h (coastal regions) |

Primary products :

Mechanism : Cl addition to the double bond forms chlorinated peroxy radicals, which decompose into chlorinated aldehydes or oxidize to carboxylic acids .

Biological Interactions

This compound modifies proteins via carbonyl-amino reactions, forming lysine adducts (e.g., BPP-lysine):

| Study System | Observation | Source |

|---|---|---|

| Peanut proteins | 80% lysine modification at low concentrations | |

| Cytochrome P450 2E1 | Competitive inhibition (IC₅₀ = 110 µM) |

These reactions are critical in food chemistry (flavor stability) and toxicology (enzyme inhibition) .

Secondary Organic Aerosol (SOA) Formation

Cl-initiated oxidation of this compound produces SOAs under high particle mass concentrations:

| Condition | SOA Yield |

|---|---|

| High mass loading | ~38% |

Mechanistically, low-volatility oxygenated products (e.g., hydroperoxides) condense to form aerosols .

Mutagenicity and Cytotoxicity

This compound exhibits dose-dependent mutagenicity in mammalian cells:

| Assay System | Effect | Source |

|---|---|---|

| V79 Chinese hamster | 6-thioguanine-resistant mutations | |

| A549 lung cells | DNA damage at ≥0.3 mM concentrations |

Lipid peroxidation-derived alk-2-enals like this compound contribute to oxidative stress and cellular damage .

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Overview : trans-2-Heptenal is valued for its pleasant, fruity aroma, making it a popular choice in food flavoring and perfume formulations.

Key Points :

- Used as a flavoring agent in various food products.

- Acts as a fragrance component in perfumes and cosmetics.

Case Study : A study highlighted the incorporation of this compound in clean-label sponge cakes, demonstrating its effectiveness in enhancing the sensory quality and volatile aroma profile of baked goods .

| Application | Description |

|---|---|

| Food Flavoring | Enhances taste profiles in products like cakes and beverages. |

| Perfume Industry | Contributes to fruity notes in fragrance formulations. |

Chemical Synthesis

Overview : this compound serves as an important intermediate in organic synthesis.

Key Points :

- Facilitates the creation of complex molecules in pharmaceuticals.

- Utilized in agrochemicals for developing effective pesticides.

Table of Synthesis Applications :

| Compound | Reaction Type | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | |

| Agrochemicals | Precursor for pesticide development |

Biological Research

Overview : The compound is studied for its potential antimicrobial properties.

Key Points :

- Investigated as a candidate for natural preservatives.

- Explored for therapeutic applications against microbial infections.

Research Findings : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in food preservation and therapeutic formulations .

Cosmetic Formulations

Overview : In cosmetics, this compound is included for its scent and potential skin benefits.

Key Points :

- Appeals to consumers seeking natural ingredients.

- Incorporated into skincare products to enhance sensory experience.

| Cosmetic Application | Benefits |

|---|---|

| Skincare Products | Provides pleasant aroma; potential skin benefits. |

| Fragrance Products | Enhances user experience through scent. |

Analytical Chemistry

Overview : this compound is commonly used as a standard in analytical methods such as gas chromatography.

Key Points :

- Helps in the accurate analysis and quantification of compounds.

- Ensures quality control across various manufacturing processes.

| Analytical Method | Use Case |

|---|---|

| Gas Chromatography | Standard for compound analysis |

Mécanisme D'action

The mechanism by which 2-heptenal exerts its effects involves several pathways:

Comparaison Avec Des Composés Similaires

Key Characteristics:

- Odor Profile: Green, soapy, or bitter almond-like notes, depending on concentration and matrix .

- Occurrence: Found in tomatoes, oxidized vegetable oils, infant formula, mangoes, wines (e.g., Cabernet Sauvignon), and thermally processed foods .

- Formation: Primarily derived from lipid oxidation of linoleic or linolenic acids during food processing or storage .

Comparative Analysis with Structurally Similar Aldehydes

The following compounds were selected for comparison based on structural homology (chain length, double bond position) and shared roles in aroma/oxidation chemistry:

Table 1: Structural and Functional Comparison

Table 2: Key Research Findings on Functional Roles

*Estimated from sensory studies.

Mechanistic and Contextual Differences

(i) Oxidation Sensitivity

- This compound: Strong correlation with linoleic acid (rs=0.67) and α-linolenic acid (rs=0.83) oxidation, making it a marker for polyunsaturated fatty acid degradation .

- trans-2-Nonenal: Higher stability in atmospheric reactions (longer chain reduces ozone reactivity) compared to this compound .

(ii) Aroma Impact

- This compound vs. trans-2-Hexenal: Both contribute green odors, but this compound’s longer chain increases its soapy/bitter notes at higher concentrations .

- Hexanal : Lower odor threshold (4.5 ppb) but less complex aroma profile compared to unsaturated aldehydes .

(iii) Environmental and Health Relevance

- This compound : Detected in deep-frying emissions (soybean oil: 3,636 μg/m³) and linked to respiratory irritancy .

Activité Biologique

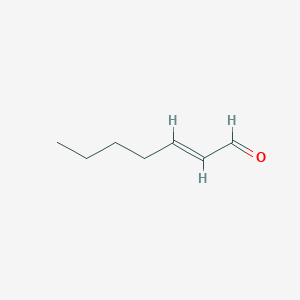

trans-2-Heptenal is an unsaturated aldehyde with the molecular formula . It is characterized by its distinct aroma and is commonly found in various natural sources, including certain fruits and vegetables. This compound has garnered attention due to its biological activities, which include potential effects on human health, food chemistry, and environmental interactions.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . A study demonstrated that this compound can scavenge free radicals, thereby potentially mitigating oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms to free radicals, which helps stabilize reactive species and prevent cellular damage .

Interaction with Proteins

This compound has been shown to interact with proteins, particularly in food systems. For instance, studies have revealed that it can form adducts with peanut proteins, which may have implications for food allergenicity and flavor stability. Such interactions highlight the importance of this compound in food chemistry, particularly in the context of flavor development and preservation .

Sensory Properties

In sensory analysis, this compound contributes significantly to the aroma profile of various food products. It has been identified as a key volatile compound in baked goods, influencing their sensory quality. The compound's presence can enhance the overall flavor perception, making it valuable in food formulation .

Toxicological Studies

Toxicological assessments have indicated that this compound may exhibit cytotoxic effects under certain conditions. For example, exposure to this aldehyde has been linked to cellular damage in lung epithelial cells. The mechanisms involved include the formation of DNA adducts and induction of oxidative stress, which could potentially lead to respiratory pathologies .

Environmental Impact

This compound also plays a role in atmospheric chemistry. It can react with nitrogen oxides (NOx) and ozone, contributing to secondary organic aerosol formation. This reaction pathway is particularly relevant in urban environments where ozone levels are elevated. Understanding these interactions is crucial for assessing the environmental impact of volatile organic compounds (VOCs) like this compound .

Table 1: Summary of Biological Activities of this compound

Case Study: Cytotoxic Effects on Lung Cells

A significant case study explored the effects of this compound on human lung epithelial cells (A549). The study found that exposure resulted in increased markers of oxidative stress and DNA damage. Specifically, 66 genes were differentially expressed following exposure, primarily involved in apoptosis and DNA repair mechanisms. This underscores the potential health risks associated with inhalation exposure to this compound .

Case Study: Flavor Stability in Food Products

Another study focused on the role of this compound in food chemistry, particularly its interaction with peanut proteins. The research highlighted how this aldehyde can stabilize flavors while potentially introducing allergenic properties due to protein modifications. This duality presents challenges for food safety and product development .

Q & A

Q. Basic: What experimental methodologies are recommended for quantifying trans-2-Heptenal in environmental or biological samples?

To quantify trans-2-Heptenal, gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its high sensitivity for volatile organic compounds (VOCs). For environmental samples, dynamic headspace sampling coupled with thermal desorption GC-MS ensures precise detection at trace levels . In biological matrices (e.g., skin sensitization assays), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred to avoid thermal degradation. Calibration curves must use certified reference materials, and internal standards (e.g., deuterated analogs) should correct for matrix effects. Reporting should adhere to NIH preclinical guidelines, including detailed protocols for replication .

Q. Basic: How can researchers synthesize and purify this compound for controlled laboratory studies?

Synthesis typically involves the oxidation of 2-hepten-1-ol using pyridinium chlorochromate (PCC) in anhydrous conditions to preserve stereochemistry. Purification requires fractional distillation under reduced pressure to isolate the trans isomer, followed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural validation. Purity thresholds (>98%) should be confirmed via GC-MS, with residual solvent levels documented per ICH Q3C guidelines .

Q. Advanced: What molecular mechanisms underlie this compound’s dermal sensitization potential, and how can they be systematically investigated?

trans-2-Heptenal acts as a hapten, modifying skin proteins to trigger immune responses. Key methodologies include:

- In chemico assays : Direct Peptide Reactivity Assay (DPRA) to measure cysteine/lysine binding kinetics.

- In vitro models : KeratinoSens™ to assess Nrf2-mediated antioxidant response pathways.

- In vivo murine local lymph node assays (LLNA) : Dose-response data should be analyzed using benchmark dose (BMD) modeling to estimate potency thresholds .

Contradictions in sensitization thresholds across studies may arise from variations in epidermal lipid content or metabolic activation; thus, co-culture models with human skin explants are recommended for translational relevance .

Q. Advanced: How can discrepancies in global emission estimates of this compound be resolved?

Discrepancies in emission models (e.g., tropical vs. temperate regions ) stem from:

- Data sources : Satellite-derived ocean color vs. ground-based foliar density measurements.

- Temporal resolution : Hourly light/temperature dependencies vs. monthly biomass averages.

To address this, researchers should:

Conduct sensitivity analyses to identify dominant variables (e.g., temperature gradients).

Validate models with region-specific field measurements using proton-transfer-reaction mass spectrometry (PTR-MS).

Apply Bayesian statistical frameworks to quantify uncertainty intervals .

Q. Advanced: What experimental designs are optimal for studying this compound’s atmospheric reactivity and secondary organic aerosol (SOA) formation?

Controlled smog chamber experiments under varying NOx and UV conditions can simulate atmospheric oxidation. Key steps:

- Reaction monitoring : Use cavity ring-down spectroscopy (CRDS) for real-time ozone/NOx tracking.

- Product analysis : High-resolution time-of-flight mass spectrometry (HR-ToF-MS) identifies low-volatility SOA precursors.

- Data interpretation : Compare experimental yields with Master Chemical Mechanism (MCM) simulations to validate reaction pathways. Conflicting results (e.g., SOA yield variability) may arise from humidity effects on partitioning coefficients; thus, multi-phase modeling is critical .

Q. Advanced: How can epidemiological studies ethically assess human exposure to this compound in occupational settings?

Ethical designs require:

- Participant selection : Stratified sampling by exposure duration (e.g., fragrance industry workers vs. controls) with informed consent protocols .

- Biomonitoring : Urinary mercapturic acid conjugates as biomarkers, analyzed via LC-MS/MS.

- Confounding factors : Adjust for co-exposure to other VOCs using multivariate regression. Studies must pre-register hypotheses and adhere to STROBE guidelines for observational research .

Propriétés

IUPAC Name |

(E)-hept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKTBCGKNOHPJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062436, DTXSID30880832 | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma | |

| Record name | trans-2-Heptenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 91.00 °C. @ 50.00 mm Hg | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.863 | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-55-5, 2463-63-0, 29381-66-6 | |

| Record name | trans-2-Heptenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029381666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJZ8GMQ6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.